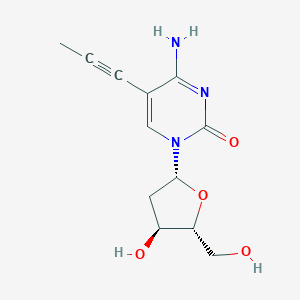

5-(1-Propynyl)-2'-deoxycytidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFXOICDDKDRNA-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117693-24-0 | |

| Record name | Cytidine, 2'-deoxy-5-(1-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYTIDINE, 2'-DEOXY-5-(1-PROPYN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y7XE3C69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 1 Propynyl 2 Deoxycytidine

Strategies for Nucleoside Synthesis

The generation of 5-(1-Propynyl)-2'-deoxycytidine hinges on the effective formation of the glycosidic bond and the introduction of the propynyl (B12738560) group at the C5 position of the pyrimidine (B1678525) ring.

Sonogashira Cross-Coupling Approaches for C5-Functionalization

The most prevalent and efficient method for introducing an alkyne substituent at the C5 position of a pyrimidine nucleoside is the Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, propyne) and an aryl or vinyl halide. nih.gov For the synthesis of this compound, the typical starting material is a C5-halogenated deoxycytidine, such as 5-iodo-2'-deoxycytidine (B1674142) or 5-bromo-2'-deoxyuridine (B1667946) (which can be later converted to the deoxycytidine derivative). nih.govnih.gov

The reaction is generally carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂, K₂PdCl₄) and a copper(I) co-catalyst (e.g., CuI), although copper-free conditions have also been developed. nih.govbohrium.com A base, typically an amine like triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. The methodology has been refined to allow for synthesis under mild, and even aqueous, conditions, making it a powerful tool for modifying nucleosides and nucleotides. nih.govbohrium.com This approach is not limited to the nucleoside level; it can also be applied to C5-halogenated 2'-deoxycytidine-5'-monophosphates and triphosphates to produce fluorescently labeled nucleotides in good to excellent yields. bohrium.comnih.gov

Table 1: Representative Conditions for Sonogashira Cross-Coupling

| Component | Example Reagents/Conditions | Role | Citation |

|---|---|---|---|

| Starting Material | 5-Iodo-2'-deoxycytidine, 5-Bromo-2'-deoxyuridine | Pyrimidine source with leaving group | nih.gov |

| Alkyne | Propyne (B1212725) gas or a suitable propyne equivalent | Source of the propynyl group | |

| Palladium Catalyst | Pd(OAc)₂, K₂PdCl₄, Pd(PPh₃)₄ | Catalyzes C-C bond formation | nih.govbohrium.com |

| Copper(I) Co-catalyst | CuI | Co-catalyst (not always required) | nih.gov |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes HX by-product | researchgate.net |

| Solvent | DMF, Acetonitrile, EtOH/H₂O | Reaction medium | nih.govbohrium.com |

Stereoselective Synthesis of Deoxycytidine Analogs

A recurring challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the deoxyribose sugar) to selectively obtain the biologically relevant β-anomer. tandfonline.com Direct glycosylation of a silylated cytosine base with a 2-deoxy-α-D-ribofuranosyl chloride intermediate often results in a mixture of α and β anomers. tandfonline.com

To address this, several stereoselective strategies have been developed. These include:

Catalyst Control : Utilizing specific catalysts can influence the stereochemical outcome. For instance, visible-light-induced photoacid catalysis with agents like eosin (B541160) Y has been used for the α-selective synthesis of 2-deoxyglycosides from glycals. nih.gov Gold-catalyzed methods have also been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides, which are precursors to aminodeoxy sugars. nih.gov

Neighboring Group Participation : Introducing a temporary directing group at the C2 position of the sugar can guide the incoming nucleobase to the β-face of the oxocarbenium ion intermediate, ensuring the formation of a 1,2-trans glycosidic bond. mdpi.com This group is then removed in a subsequent step.

Solvent and Temperature Effects : Reaction conditions, including the choice of solvent and temperature, can significantly impact the anomeric ratio. For example, using a nitrile solvent at lower temperatures in the presence of potassium triflate has been shown to improve β-selectivity in the synthesis of 2'-deoxycytidine (B1670253) analogs. tandfonline.com

Synthesis of this compound Phosphoramidite (B1245037) Monomers for Oligonucleotide Construction

To incorporate this compound into synthetic DNA strands using automated solid-phase synthesis, it must first be converted into a phosphoramidite monomer. acs.org This process involves a series of protection and activation steps.

The standard synthetic route proceeds as follows:

5'-Hydroxyl Protection : The primary 5'-hydroxyl group of the deoxyribose sugar is selectively protected, most commonly with a dimethoxytrityl (DMT) group. This group is acid-labile, allowing for its easy removal during automated DNA synthesis.

N4-Amino Protection : The exocyclic amino group on the cytosine base is protected to prevent side reactions during oligonucleotide synthesis. A benzoyl (Bz) group is frequently used for this purpose. researchgate.net

3'-Phosphitylation : The final step is the reaction of the free 3'-hydroxyl group with a phosphitylating agent. The most common reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) or triethylamine, forms the desired 3'-phosphoramidite. researchgate.netmdpi.com

The resulting DMT-protected phosphoramidite is a stable building block ready for use in standard phosphoramidite synthesis protocols on an automated DNA synthesizer. acs.org To maximize coupling efficiency during synthesis, the coupling time for modified phosphoramidites may be extended compared to that of natural phosphoramidites. acs.org

Preparation of this compound Triphosphates

This compound 5'-triphosphate (5-propynyl-dCTP) is a crucial substrate for enzymatic DNA synthesis, used in various molecular biology applications such as PCR and DNA sequencing. bohrium.comapexbt.com Several chemical methods exist for the phosphorylation of nucleosides to their 5'-triphosphate form.

One of the most widely used is the Ludwig-Eckstein method . This one-pot procedure involves reacting the unprotected or protected nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by reaction with pyrophosphate and subsequent oxidation.

An alternative, protection-free, one-pot synthesis has also been developed. nih.gov This approach generates a phosphitylating reagent in situ by reacting salicyl phosphorochloridite with pyrophosphate. This reagent reacts with high regioselectivity at the 5'-hydroxyl group of the unprotected nucleoside. Subsequent oxidation and hydrolysis yield the desired 5'-triphosphate. nih.gov The synthesized triphosphates are typically purified by ion-exchange chromatography and reverse-phase HPLC. nih.gov The quality of the synthesized 5-propynyl-dCTP can be confirmed by its ability to be effectively incorporated into DNA by DNA polymerases. bohrium.comnih.gov

Table 2: Common Nucleoside Triphosphate Synthesis Methods

| Method | Key Reagents | Key Features | Citation |

|---|---|---|---|

| Ludwig-Eckstein | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate, oxidizing agent (e.g., iodine) | One-pot procedure, widely applicable. | mdpi.com |

| In Situ Phosphitylation | Salicyl phosphorochloridite, pyrophosphate, unprotected nucleoside | Protection-free, one-pot synthesis with high 5'-regioselectivity. | nih.gov |

| Monophosphate Activation | Nucleoside-5'-monophosphate, activating agent (e.g., carbonyldiimidazole), pyrophosphate | Starts from the monophosphate; requires activation before coupling to pyrophosphate. | nih.gov |

Chemical Derivatization Strategies for Reporter Group Attachment (e.g., Click Chemistry)

The terminal alkyne of the 5-propynyl group is an exceptionally useful chemical handle for post-synthetic modification, most notably via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction enables the covalent attachment of a wide variety of molecules, provided they contain an azide (B81097) functional group. jenabioscience.com

This strategy is widely employed to attach reporter groups, such as fluorescent dyes (e.g., Cy5, fluorescein) or affinity tags (e.g., biotin), to this compound or to oligonucleotides and DNA containing this modified nucleoside. bohrium.comjenabioscience.com The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it compatible with sensitive biological molecules like DNA. nih.gov

The process involves incorporating 5-propynyl-dCTP into DNA during replication or PCR. The resulting alkyne-functionalized DNA is then treated with an azide-bearing reporter molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage, effectively labeling the DNA. researchgate.netnih.gov This technique provides a powerful alternative to methods requiring cumbersome antibody-based detection (like for BrdU) and does not require harsh DNA denaturation steps. researchgate.net

Structural and Biophysical Characterization of 5 1 Propynyl 2 Deoxycytidine and Its Nucleic Acid Conjugates

Conformational Analysis of 5-(1-Propynyl)-2'-deoxycytidine

The conformational preferences of a nucleoside analog are crucial determinants of its behavior when incorporated into a nucleic acid chain. The analysis of this compound involves the examination of key structural parameters that define its three-dimensional shape.

Glycosidic Bond Torsion Angles

The torsion angle of the N-glycosidic bond (χ), which connects the C1' atom of the deoxyribose sugar to the N1 atom of the cytosine base, dictates the relative orientation of the base and the sugar. nakb.orgx3dna.org This orientation is categorized as either anti or syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the predominant conformation in B-form DNA. x3dna.orgcolostate.edu Conversely, in the syn conformation, the base is situated over the sugar ring. x3dna.org For pyrimidine (B1678525) nucleosides like 2'-deoxycytidine (B1670253) and its derivatives, the anti conformation is strongly favored due to steric hindrance between the C2 carbonyl group of the pyrimidine ring and the sugar moiety. colostate.edu The introduction of the 1-propynyl group at the C5 position does not alter this fundamental preference. Computational and experimental studies indicate that this compound maintains the anti conformation, which is essential for its proper integration into a standard Watson-Crick base pairing scheme within a DNA duplex.

| Parameter | Description | Preferred Conformation for pdC |

| Glycosidic Bond Torsion Angle (χ) | Rotation around the N-glycosidic bond (N1-C1'). | anti |

| Conformation | Description | Prevalence in pdC |

| C2'-endo | C2' atom is out of the plane on the same side as the nucleobase. Characteristic of B-DNA. vanderbilt.edu | Predominant |

| C3'-endo | C3' atom is out of the plane on the same side as the nucleobase. Characteristic of A-DNA. vanderbilt.edu | Less Favorable |

Planarity and Orientation of the 5-Propynyl Substituent

The 1-propynyl group is a linear, rigid substituent. When attached to the C5 position of the pyrimidine ring, it extends into the major groove of the DNA double helix. The orientation of this group is crucial for its stabilizing effect. The planarity of the pyrimidine base is largely maintained, and the propynyl (B12738560) group is positioned to engage in favorable van der Waals interactions and hydrophobic contacts with adjacent residues in the duplex. These interactions contribute to increased stacking energy, which is a primary reason for the enhanced thermal stability of oligonucleotides containing pdC. nih.gov The rigidity of the propynyl group restricts its conformational freedom, ensuring a consistent and favorable orientation within the major groove.

Solution and Solid-State Structural Elucidation of Modified Nucleic Acids

To fully understand the structural implications of incorporating this compound into nucleic acids, detailed three-dimensional structures have been determined using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, which is a more biologically relevant environment. tum.de NMR studies of oligonucleotides containing this compound have provided detailed insights into their solution-state conformation. nih.gov These studies have shown that the incorporation of pdC does not cause significant global distortions to the B-DNA structure. The characteristic NOE (Nuclear Overhauser Effect) patterns observed are consistent with a right-handed B-form helix. Furthermore, NMR data confirms the preference for the C2'-endo sugar pucker and the anti glycosidic torsion angle for the pdC residues. nih.gov The chemical shifts of the protons on the propynyl group indicate its location in the major groove and provide information about its local environment and interactions.

| Technique | Key Findings for pdC-Modified Nucleic Acids |

| X-ray Crystallography | Confirms B-form DNA helix; propynyl group in the major groove; C2'-endo sugar pucker. vanderbilt.edu |

| NMR Spectroscopy | Solution structure is a right-handed B-form helix; confirms C2'-endo sugar pucker and anti glycosidic torsion angle. nih.gov |

Thermodynamics and Stability of Nucleic Acid Duplexes and Triplexes

The introduction of a 5-(1-propynyl) group to 2'-deoxycytidine (pdC) has a profound impact on the thermodynamic properties of nucleic acid structures. This modification significantly enhances the stability of both standard duplexes and more complex triple-helical formations.

Enhancement of Duplex Stability with Complementary DNA and RNA

The substitution of a hydrogen atom with a 1-propynyl group at the C5 position of pyrimidine nucleosides, including 2'-deoxycytidine, exerts a notable positive effect on the thermal stability of DNA duplexes. nih.govnih.gov This stabilization is observed when oligonucleotides containing pdC are hybridized with both complementary DNA and RNA strands. nih.govnih.gov

Research has shown that the incorporation of 5-propynyl-2'-deoxycytidine into a DNA strand paired with a complementary DNA strand leads to an increase in the duplex's melting temperature (Tm), which is a direct measure of its thermal stability. nih.gov All propynyl-modified nucleosides contribute positively to duplex stability. nih.govnih.gov This effect is even more pronounced in DNA-RNA hybrids. A study on a DNA-RNA hybrid duplex, r(GAAGAGAAGC)·d(GCpUpUpCpUpCpUpUpC), where 'p' denotes the propynyl group, demonstrated a very large stabilization compared to the unmodified duplex and even surpassed the stabilizing effect of the analogous 5-methyl modification. nih.gov The replacement of the 5-proton with the propynyl group in this DNA-RNA decamer resulted in an increase in Tm of 34 K, which corresponds to an average stabilization of 4.25 K per modification. nih.gov

Table 1: Melting Temperatures (Tm) of Unmodified and Propynyl-Modified Nucleic Acid Duplexes

| Duplex Sequence | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |

|---|---|---|---|---|

| r(GAAGAGAAGC)·d(GCTTCTCTTC) | Unmodified | 45 | N/A | nih.gov |

| r(GAAGAGAAGC)·d(GCpUpUpCpUpCpUpUpC) | 5-propynyl C and U | 84 | +4.25 | nih.gov |

| 5'-d(TAG GTC AAT ACT)·3'-d(ATC CAG TTA TGA) | Unmodified dG-dC pair | 41.5 | N/A | nih.gov |

| 5'-d(TAG GTCp AAT ACT)·3'-d(ATC CAG TTA TGA) | One 5-propynyl C | 43.5 | +2.0 | nih.gov |

Impact on Triple-Helix Formation and Stability

Triple-helix forming oligonucleotides (TFOs) are molecules that can bind in the major groove of a DNA double helix, offering potential for gene targeting applications. nih.gov However, the formation of pyrimidine-motif triplexes, particularly those containing C-G•C+ triplets, is often limited under physiological conditions because it requires protonation of the third-strand cytosine, which is disfavored at neutral pH. nih.govunimelb.edu.au

The incorporation of modified bases like 5-(1-propynyl)-pyrimidines has been shown to overcome these limitations significantly. While direct studies on this compound in this context are detailed, extensive research on the closely related 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU) provides strong evidence of the propynyl group's stabilizing power. Oligonucleotides containing pdU and 5-methyl-2'-deoxycytidine (B118692) (5meC) exhibit superior binding in triplex structures at neutral pH and, crucially, at low magnesium concentrations. nih.gov The presence of the propynyl group dramatically enhances triplex stability, with a demonstrated increase in Tm of 30°C for a pdU-containing 15-mer TFO compared to its thymidine (B127349) counterpart at 1 mM Mg2+. nih.gov This suggests that the propynyl modification enables substantial triplex formation even at physiologically low levels of magnesium. nih.gov Structural studies on an intramolecular DNA triplex containing pdU in the third strand confirmed that this modification leads to enhanced triplex stabilization. nih.gov

Contributions of Base Stacking and Hydrophobic Interactions to Stability

The remarkable stabilizing effect of the 5-propynyl group is not primarily due to enhanced hydrogen bonding but rather to improved base stacking and favorable hydrophobic interactions. nih.govbuffalo.edu The stability of nucleic acid helices relies significantly on the "stacking" of base planes, an interaction stabilized by London dispersion forces and the hydrophobic effect. buffalo.edu

The 1-propynyl group contributes to stability in two key ways:

Increased Polarizability and Hydrophobic Character : The propynyl group is hydrophobic and increases the polarizability of the nucleobase. nih.govnih.gov When these modified bases are incorporated into a helix, their hydrophobic propynyl groups are buried within the structure, releasing ordered water molecules and resulting in a favorable entropy gain for the solvent. buffalo.edu

Enhanced Stacking Interactions : The extended, rigid propynyl group enhances stacking by increasing the surface area available for van der Waals interactions with adjacent bases. nih.govproteopedia.org Structural analysis reveals that the propynyl groups occupy a significant portion of the major groove and make favorable van der Waals contacts with their nearest neighbors. nih.gov In triplex structures, the extended aromatic electron cloud of the propynyl-modified nucleotide stacks effectively over the neighboring nucleotides in the 5' direction, directly contributing to the observed increase in stability. nih.gov This enhanced overlap is a key factor in the thermodynamic stabilization conferred by the modification. nih.gov

Enzymatic Recognition and Processing of 5 1 Propynyl 2 Deoxycytidine Derivatives

Substrate Recognition and Incorporation by DNA Polymerases

The ability of DNA polymerases to recognize and incorporate modified nucleotides like 5-(1-propynyl)-2'-deoxycytidine is fundamental to various biotechnological applications. The efficiency and fidelity of this process are critical determinants of its utility.

The incorporation of modified nucleotides by DNA polymerases can be influenced by the nature of the modification. The fidelity of DNA polymerases, which is the accuracy of DNA replication, is a crucial factor. neb.com High-fidelity polymerases possess a 3'-5' proofreading exonuclease activity that corrects errors during polymerization. nih.gov The error rate of DNA polymerases is a measure of their fidelity, with lower error rates indicating higher fidelity. nih.gov For instance, Taq DNA polymerase has a reported error rate of approximately 2 x 10^-4 to 2 x 10^-5 errors per base per duplication. nih.gov In contrast, high-fidelity polymerases like Q5 High-Fidelity DNA Polymerase exhibit significantly lower error rates, on the order of 5.3 x 10^-7 substitutions per base per doubling. neb.com

The efficiency of incorporating modified nucleotides can be assessed through various methods, including single nucleotide insertion reactions. nih.gov For example, studies with 5-formyl-2'-deoxycytidine have shown that the efficiency of incorporating the correct nucleotide (dGMP) opposite the modification can be less efficient compared to its incorporation opposite the natural 5-methyl-2'-deoxycytidine (B118692). nih.gov Furthermore, the frequency of misincorporation of other nucleotides, such as dAMP and TMP, can be higher opposite the modified base. nih.gov This suggests that modifications at the 5-position of cytidine (B196190) can influence both the efficiency and fidelity of DNA synthesis.

The kinetic parameters of nucleotide incorporation provide quantitative insights into the efficiency of DNA polymerases. These parameters, typically the Michaelis constant (K_m) and the maximum reaction velocity (V_max), describe the affinity of the polymerase for the nucleotide substrate and the rate of incorporation, respectively.

The active site of a DNA polymerase is a highly conserved region responsible for catalysis. uniprot.org The interaction between the incoming nucleotide and the polymerase active site is crucial for both the efficiency and fidelity of DNA synthesis. harvard.edu Molecular modeling can help visualize how the propynyl (B12738560) group of this compound is accommodated within the active site and whether it leads to any steric clashes or altered interactions that might affect incorporation efficiency or fidelity.

Interactions with Nucleic Acid Modifying Enzymes

Beyond DNA polymerases, oligonucleotides containing this compound can interact with other enzymes that modify nucleic acids.

Ribonuclease H (RNase H) is an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. wikipedia.orgneb.com This enzymatic activity is crucial in various biological processes and is harnessed in certain molecular biology applications. wikipedia.org

The presence of modified nucleotides in the DNA strand can influence the efficiency of RNase H-mediated cleavage. For an RNA/DNA duplex to be a substrate for RNase H, the enzyme must be able to bind to the duplex and access the RNA strand for cleavage. nih.gov Modifications in the DNA strand can potentially alter the conformation of the duplex, which may in turn affect RNase H binding and activity. For example, the incorporation of 6-deoxythioguanosine into the DNA strand of a DNA-RNA heteroduplex has been shown to significantly inhibit human RNase H-catalyzed RNA cleavage. nih.gov While direct studies on the effect of this compound on RNase H activity were not found in the search results, it is plausible that this modification could also modulate RNase H function by altering the duplex structure.

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA. proquest.com This epigenetic modification plays a critical role in gene regulation. The most common type of DNA methylation in mammals occurs at the C5 position of cytosine.

Given that this compound is a C5-substituted analog of deoxycytidine, it has the potential to interact with DNA methyltransferases. Analogs of cytosine, such as 5-aza-2'-deoxycytidine, are known to be inhibitors of DNA methylation. nih.govnih.gov These analogs can be incorporated into DNA and subsequently form covalent adducts with DNMTs, leading to the depletion of active enzyme and a reduction in DNA methylation. nih.gov

While there is no direct evidence in the provided search results to suggest that this compound acts as an inhibitor of DNMTs in the same manner as 5-aza-2'-deoxycytidine, its structural similarity to the natural substrate raises the possibility of some form of interaction. Further research would be needed to determine if this compound can be recognized by DNMTs and whether it affects their activity.

Nucleoside Kinase and Nucleotidase Interactions in Nucleotide Metabolism

Nucleoside Kinase Recognition and Phosphorylation

The initial and rate-limiting step in the metabolic activation of CldC is its phosphorylation to the monophosphate form, a reaction catalyzed by nucleoside kinases. Human deoxycytidine kinase (dCK) has been identified as the primary enzyme responsible for this conversion. nih.gov dCK is a crucial enzyme in the deoxyribonucleoside salvage pathway, phosphorylating natural deoxyribonucleosides such as deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG). nih.gov Its role extends to the activation of numerous nucleoside analogs used in antiviral and anticancer therapies.

The substitution of a propynyl group at the 5-position of the pyrimidine (B1678525) ring of deoxycytidine influences its recognition and processing by dCK. Structural and kinetic studies have revealed that the active site of dCK can accommodate substituents at the 5-position, although the size and nature of the substituent can significantly impact the efficiency of phosphorylation. nih.govnih.gov

Research Findings on Phosphorylation by Deoxycytidine Kinase:

Detailed kinetic analysis of wild-type human dCK has demonstrated its ability to phosphorylate CldC. The observed phosphorylation rate (kobs) for this compound was determined to be 0.014 sec-1. nih.gov This indicates that while CldC is a substrate for dCK, the presence of the 5-propynyl group reduces the phosphorylation efficiency compared to the natural substrate, deoxycytidine. The steric bulk of the propynyl group likely imposes constraints within the enzyme's active site, affecting the optimal positioning of the substrate for catalysis. nih.govnih.gov

Structural studies of dCK in complex with 5-substituted deoxycytidine analogs have provided insights into the molecular basis of substrate recognition. nih.govnih.gov These studies suggest that specific amino acid residues within the active site, such as Arginine 104 and Aspartate 133, play a crucial role in accommodating or discriminating against modifications at the 5-position of the pyrimidine ring. nih.govnih.gov While the enzyme can adapt to the presence of smaller substituents, larger groups can lead to a decrease in catalytic activity. nih.gov

Table 1: Enzymatic Phosphorylation of this compound

| Enzyme | Substrate | Observed Rate (kobs) (sec-1) | Reference |

| Human Deoxycytidine Kinase | This compound | 0.014 | nih.gov |

Nucleotidase Interactions and Dephosphorylation

Once phosphorylated, the resulting this compound monophosphate can be a substrate for various 5'-nucleotidases. These enzymes catalyze the hydrolytic dephosphorylation of nucleoside monophosphates, converting them back to their corresponding nucleosides. nih.gov This dephosphorylation reaction represents a critical catabolic or deactivating step, regulating the intracellular concentration of the active monophosphate form of the nucleoside analog. nih.gov

5'-Nucleotidases are a diverse family of enzymes with broad substrate specificity, capable of acting on both ribonucleoside and deoxyribonucleoside monophosphates. nih.gov Both cytosolic and membrane-bound 5'-nucleotidases can participate in the metabolism of nucleoside analogs. An increase in the activity of these enzymes can lead to enhanced dephosphorylation of the analog's monophosphate, thereby reducing its intracellular concentration and potentially leading to diminished biological activity. nih.gov

While specific kinetic data for the dephosphorylation of this compound monophosphate by various 5'-nucleotidases are not extensively documented in the reviewed literature, the general understanding of nucleotidase function suggests that it would be susceptible to this enzymatic action. The balance between the rate of phosphorylation by dCK and the rate of dephosphorylation by 5'-nucleotidases is a key factor in determining the net intracellular accumulation of the active monophosphate derivative of CldC.

Biochemical Pathways and Cellular Fate of 5 1 Propynyl 2 Deoxycytidine Analogues

Intracellular Phosphorylation Pathways

For nucleoside analogues like 5-(1-Propynyl)-2'-deoxycytidine to exert their biological activity, they must first be converted into their active triphosphate forms. mdpi.com This process of intracellular phosphorylation is a critical, and often rate-limiting, step. nih.gov The initial phosphorylation to the 5'-monophosphate is typically carried out by deoxycytidine kinase. nih.govnih.gov Subsequent phosphorylations to the di- and triphosphate forms are catalyzed by other cellular kinases. researchgate.net

The efficiency of this phosphorylation cascade can be a key determinant of a nucleoside analogue's potency. Some analogues are poor substrates for cellular kinases, leading to low intracellular concentrations of the active triphosphate form and consequently, reduced activity. mdpi.com For instance, certain analogues show inefficient phosphorylation from the diphosphate (B83284) to the triphosphate form. researchgate.net Conversely, cancer cells often exhibit higher levels of deoxycytidine kinase compared to normal cells, which can contribute to the selective action of some nucleoside analogues. nih.gov

The general pathway for the activation of deoxycytidine analogues is as follows:

Deoxycytidine Analogue → (Deoxycytidine Kinase) → 5'-monophosphate → (Nucleoside Monophosphate Kinase) → 5'-diphosphate → (Nucleoside Diphosphate Kinase) → 5'-triphosphate

Dephosphorylation and Catabolic Pathways

The intracellular concentration of the active triphosphate form of a nucleoside analogue is regulated not only by phosphorylation but also by dephosphorylation and catabolic degradation. nih.gov Cellular 5'-nucleotidases can reverse the phosphorylation process by converting the 5'-monophosphate back to the parent nucleoside, which can then be transported out of the cell. nih.gov

Additionally, the nucleoside analogue itself or its metabolites can be targeted by catabolic enzymes. A key enzyme in the catabolism of cytidine (B196190) analogues is cytidine deaminase, which converts the cytidine analogue to a uridine (B1682114) analogue. nih.gov This can be a major pathway for drug inactivation. For example, with the analogue 2',2'-difluorodeoxycytidine, its deamination product, 2',2'-difluorodeoxyuridine, is a major extracellular catabolite at low intracellular drug concentrations. nih.gov

Interestingly, the triphosphate form of some deoxycytidine analogues can inhibit enzymes involved in their own catabolism. For example, the triphosphate of gemcitabine (B846) can inhibit dCMP deaminase, an enzyme that would otherwise contribute to its breakdown. nih.gov This self-potentiating mechanism can lead to a longer intracellular half-life of the active drug. nih.gov

Mechanisms of Nucleic Acid Disruption and Cellular Process Modulation

Once converted to their active triphosphate form, this compound and related analogues can interfere with fundamental cellular processes, primarily through their interaction with nucleic acid synthesis and regulation.

Interference with DNA Replication Dynamics

The primary mechanism of action for many nucleoside analogues is the disruption of DNA synthesis. nih.govcuni.cz The triphosphate form of the analogue mimics the natural deoxynucleoside triphosphates and can be recognized as a substrate by DNA polymerases. cuni.cznih.gov

Once incorporated into a growing DNA strand, the analogue can interfere with replication in several ways:

Chain Termination: Some analogues, particularly those lacking a 3'-hydroxyl group, act as obligate chain terminators. researchgate.netcuni.cz Once incorporated, no further nucleotides can be added, leading to the immediate cessation of DNA strand elongation.

Stalling of Replication Forks: Even if not an absolute chain terminator, the presence of an unnatural base can hinder the progression of the DNA polymerase, leading to the stalling of replication forks. researchgate.netcuni.cz This can trigger cell cycle checkpoints and, if the damage is irreparable, lead to programmed cell death (apoptosis). cuni.cz

Kinetic studies with the related compound 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP) have shown that it is accepted as a substrate by DNA polymerase β and Klenow fragment, with an incorporation efficiency only modestly lower than that of the natural deoxycytidine. nih.gov

Modulation of Transcriptional Processes

While the primary impact of deoxycytidine analogues is on DNA replication, they can also influence gene expression at the transcriptional level. drugbank.com The incorporation of these analogues into DNA can alter the template for RNA transcription.

Furthermore, some nucleoside analogues can indirectly affect transcription by modulating the expression of key regulatory proteins. For example, the hypomethylating agent 5-aza-2'-deoxycytidine has been shown to increase the expression of matrix metalloproteinases (MMPs) at both the mRNA and protein levels through a transcriptional mechanism. nih.gov This effect was linked to the increased nuclear levels and altered recruitment of transcription factors like Sp1 and Sp3 to the MMP-1 promoter. nih.gov

The interaction of nucleoside analogues with the epitranscriptome, the collection of modifications to RNA, is another area of investigation. nih.gov Alterations in the DNA template could potentially lead to changes in RNA modifications, which in turn can affect RNA stability, translation, and localization. nih.gov

Hypomethylation Effects and Chromatin Remodeling (Derived from broader nucleoside analog studies)

A significant mechanism of action for certain cytidine analogues, most notably 5-aza-2'-deoxycytidine, is the inhibition of DNA methylation. nih.govnih.gov DNA methylation is a crucial epigenetic modification where a methyl group is added to the C5 position of cytosine, typically in the context of CpG dinucleotides. This modification is essential for regulating gene expression, and its dysregulation is a hallmark of many diseases, including cancer.

Analogues like 5-aza-2'-deoxycytidine, once incorporated into DNA, act as mechanism-based inhibitors of DNA methyltransferases (DNMTs). nih.govnih.gov When a DNMT attempts to methylate the incorporated analogue, it becomes irreversibly trapped, forming a covalent complex. researchgate.net This leads to the depletion of active DNMTs in the cell and a subsequent passive, replication-dependent loss of methylation patterns in the newly synthesized DNA strands. researchgate.net

This drug-induced hypomethylation can lead to the re-expression of genes that were silenced by methylation, including tumor suppressor genes. nih.govresearchgate.net The resulting changes in gene expression can induce cell differentiation and trigger cell death. nih.gov However, the transcriptional consequences of this widespread demethylation can be complex and context-dependent, with some studies showing only limited changes in the primary transcript levels of many genes. drugbank.comnih.gov The hypomethylation effect appears to be targeted more towards euchromatin regions of the genome. nih.gov

Applications in Advanced Molecular and Chemical Biology Research

Design and Development of Modified Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. medchemexpress.comyoutube.com The therapeutic potential of ASOs is often limited by their susceptibility to nuclease degradation and their binding affinity to the target RNA. Chemical modifications are therefore crucial to enhance their stability and efficacy.

The introduction of 5-(1-propynyl) modifications, including 5-(1-propynyl)-2'-deoxycytidine, into ASOs has been shown to significantly increase the thermal stability of the duplex formed with the target RNA. researchgate.netnih.gov This enhanced stability is attributed to the rigid propynyl (B12738560) group, which is thought to optimize base stacking interactions within the duplex. Oligodeoxynucleotides containing this compound demonstrate a significant enhancement in double-helix formation with single-stranded RNA. researchgate.net This improved binding affinity can lead to a more potent antisense effect. Furthermore, ASOs modified with C5-propynyl arabinocytidine (araCP), a related analog, have shown compatibility with RNase H-mediated degradation of the target RNA, a key mechanism for ASO activity. researchgate.net

| Modification | Effect on ASO Properties | Reference |

| This compound | Increased thermal stability of ASO-RNA duplex | researchgate.net |

| This compound | Enhanced double-helix formation with ssRNA | researchgate.net |

| C5-propynyl arabinocytidine (araCP) | Compatible with RNase H activity | researchgate.net |

Engineering of Triplex-Forming Oligonucleotides (TFOs) for Sequence-Specific DNA Targeting

Triplex-forming oligonucleotides (TFOs) are short nucleic acid strands that can bind in the major groove of a DNA double helix to form a triple-helical structure, a phenomenon that can be harnessed for sequence-specific gene targeting. mdpi.comnih.gov However, the formation of these triplexes is often dependent on specific pH and magnesium ion concentrations, limiting their in vivo applications. nih.govresearchgate.net

The incorporation of this compound and its uridine (B1682114) counterpart, 5-(1-propynyl)-2'-deoxyuridine (B1595973) (pdU), into TFOs has been instrumental in overcoming these limitations. nih.govresearchgate.net TFOs containing these modifications exhibit superior binding characteristics at neutral pH and at lower, more physiologically relevant magnesium concentrations. nih.govresearchgate.net This enhanced binding affinity contributes to the formation of more stable triplex structures. mdpi.com For instance, a TFO containing 5-methyl-2'-deoxycytidine (B118692) and 5-(1-propynyl)-2'-deoxyuridine demonstrated significantly more stable triplex formation compared to unmodified TFOs. nih.gov This increased stability is crucial for the effectiveness of TFOs in applications such as targeted mutagenesis and the modulation of gene expression. nih.govresearchgate.net

| TFO Modification | Key Advantage | Impact on Triplex Formation |

| This compound | Enhanced binding at physiological conditions | Increased stability at neutral pH and low Mg2+ |

| 5-(1-Propynyl)-2'-deoxyuridine | Decreased magnesium dependence | More stable triplexes compared to thymidine-containing TFOs |

Development of Nucleic Acid Probes for Fluorescent Labeling and Imaging

Fluorescently labeled nucleic acid probes are indispensable tools for visualizing and quantifying DNA and RNA in a variety of molecular biology applications. thermofisher.com While this compound itself is not a fluorophore, its alkyne group provides a perfect handle for the attachment of fluorescent dyes via "click chemistry." nih.gov This highly efficient and specific reaction allows for the covalent attachment of a wide array of reporter molecules to the modified nucleoside after its incorporation into a nucleic acid strand.

A related analog, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), which also possesses a terminal alkyne, has been successfully used for labeling newly synthesized DNA in proliferating cells. nih.gov EdC is incorporated into DNA during replication and can then be detected by a fluorescent azide (B81097) through a copper(I)-catalyzed click reaction. This method offers a sensitive and less cytotoxic alternative to traditional labeling techniques that require DNA denaturation. nih.gov The principle of using the propynyl group for post-synthesis labeling is directly applicable to this compound, making it a valuable component in the design of custom nucleic acid probes for various imaging and detection assays.

Tools for Investigating DNA-Protein Interactions and Enzymatic Mechanisms

Construction of Programmed Restriction Endonucleases for Targeted Cleavage

The ability to cleave DNA at specific, predetermined sequences is fundamental to genetic engineering and analysis. nih.gov By combining the sequence-specific binding of a TFO with the DNA-cleaving activity of a restriction endonuclease, it is possible to create a "programmed" restriction enzyme with extended recognition capabilities.

In one such approach, a single-chain variant of the PvuII restriction enzyme was covalently linked to a TFO containing 5-methyl-2'-deoxycytidine and 5-(1-propynyl)-2'-deoxyuridine. nih.gov The TFO directs the enzyme to a specific site on a DNA molecule, and the PvuII component then cleaves the DNA at its recognition sequence located near the TFO binding site. nih.gov The inclusion of the propynyl-modified nucleosides in the TFO was crucial for ensuring stable triplex formation, which in turn is necessary for the efficient and specific cleavage of the target DNA. nih.gov This strategy allows for the cleavage of large DNA molecules at very specific locations, a significant advantage over conventional restriction enzymes with shorter recognition sequences. nih.gov

Studies of Topoisomerase II-Mediated DNA Cleavage

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. nih.govnih.gov They function by creating transient double-stranded breaks in the DNA, passing another DNA segment through the break, and then resealing it. nih.govsemanticscholar.org Certain anticancer drugs function by trapping topoisomerase II in its cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately cell death. nih.gov

Oligonucleotides containing modified bases can be used as substrates to study the mechanism of topoisomerase II and the effects of drugs on its activity. While direct studies specifically utilizing this compound in this context are not extensively detailed in the provided search results, the principle of using modified oligonucleotides to probe DNA-protein interactions is well-established. unisi.it The unique structural features of this compound could potentially influence the binding and cleavage activity of topoisomerase II, making it a candidate for designing specialized substrates to investigate the intricate details of this vital enzymatic process.

Applications in DNA Sensing and Nanobiotechnology

This compound is a modified nucleoside that has garnered interest in the fields of molecular biology and nanotechnology. Its unique chemical structure, featuring a propynyl group at the C5 position of the pyrimidine (B1678525) ring, imparts specific properties that are advantageous for the development of advanced DNA-based technologies. These applications primarily revolve around its use as a tool for DNA labeling and as a component to enhance the structural integrity of DNA nanostructures.

The core utility of this compound in these advanced research areas stems from the chemical reactivity of its terminal alkyne group. This functional group allows for highly specific and efficient covalent bond formation through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the straightforward attachment of a wide variety of molecules, such as fluorescent dyes, quenchers, or affinity tags, to DNA strands containing this modified nucleoside.

In the realm of nanobiotechnology, the introduction of the rigid propynyl group into the DNA duplex has been shown to affect its physicochemical properties. Research on C-5 propynyl modifications of pyrimidines has demonstrated an enhancement of the thermal and mechanical stability of DNA duplexes. cipsm.demicrosynth.com This increased stability is a significant advantage for the construction of robust and programmable DNA-based nanomaterials and devices.

The application of this compound in DNA sensing is largely predicated on its utility as a platform for signal generation upon DNA hybridization or other recognition events. Oligonucleotides synthesized to include this compound can be post-synthetically modified with reporter molecules.

One common strategy involves the incorporation of the modified nucleoside into a DNA probe. Following hybridization with a target DNA sequence, an azide-functionalized signaling molecule (e.g., a fluorophore) can be "clicked" onto the probe. This approach allows for the detection of specific DNA sequences with high sensitivity and specificity. The covalent nature of the click chemistry reaction ensures a stable and permanent labeling of the target-bound probe.

Another approach in DNA sensing involves fluorescence quenching. A DNA probe can be designed with this compound and a nearby fluorophore. A quencher molecule with an azide group can be brought into proximity of the fluorophore through a recognition event, leading to a measurable decrease in fluorescence. Conversely, a system can be designed where a quenching molecule is released upon target binding, resulting in an increase in fluorescence.

The table below summarizes the potential applications of this compound in DNA sensing, based on the reactivity of its propynyl group.

| Application Area | Principle of Detection | Reporter Molecules |

| Hybridization Assays | Post-hybridization labeling of DNA probes containing this compound with an azide-modified fluorophore via click chemistry. | Fluorescent Dyes, Biotin |

| Fluorescence Quenching Sensors | Target-induced conformational change bringing an azide-modified quencher in proximity to a fluorophore on the DNA probe. | Quencher Molecules |

| Electrochemical DNA Sensing | Covalent attachment of redox-active molecules to the propynyl group for electrochemical detection of DNA hybridization. | Ferrocene, Methylene Blue |

In nanobiotechnology, DNA is utilized as a programmable building block to create complex two- and three-dimensional structures. The stability of these DNA-based nanomaterials is of paramount importance for their function. The incorporation of modified nucleosides that enhance the stability of the DNA duplex is therefore a key area of research.

Studies have shown that the substitution of deoxycytidine with this compound can increase the thermal stability of DNA duplexes. microsynth.com The propynyl group is thought to enhance base stacking interactions within the DNA double helix, leading to a more stable structure. This increased stability is particularly beneficial for DNA origami and other self-assembled DNA nanostructures, making them more resistant to thermal and enzymatic degradation.

The mechanical stability of DNA is also a critical factor in its use in nanotechnology, especially for applications involving force spectroscopy or as components in molecular machines. Research has demonstrated that C-5 propynyl modifications can significantly enhance the mechanical stability of DNA. cipsm.de This allows for the construction of more durable and resilient DNA-based nanodevices.

The table below outlines the key findings regarding the impact of C-5 propynyl modifications on DNA properties relevant to nanobiotechnology.

| Property | Effect of this compound Incorporation | Significance in Nanobiotechnology |

| Thermal Stability (Melting Temperature, Tm) | Increased Tm of DNA duplexes. microsynth.com | Enhanced stability of DNA nanostructures at elevated temperatures. |

| Mechanical Stability | Increased resistance to force-induced unzipping. cipsm.de | Improved durability of DNA-based molecular machines and sensors. |

| Base Stacking | Enhanced stacking interactions within the DNA duplex. | Contributes to overall duplex stability. |

Advanced Analytical and Computational Methodologies for Investigating 5 1 Propynyl 2 Deoxycytidine

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, UV Thermal Denaturation)

High-resolution spectroscopic techniques are fundamental in characterizing the structural and stability effects of incorporating 5-pdC into oligonucleotides.

UV Thermal Denaturation is a widely used method to assess the thermodynamic stability of DNA duplexes. By monitoring the change in UV absorbance at 260 nm as a function of temperature, the melting temperature (Tm) of a DNA duplex can be determined. The incorporation of 5-pdC into DNA oligonucleotides has been shown to significantly increase the Tm compared to their unmodified counterparts. nih.gov This increased thermal stability is attributed to the favorable stacking interactions of the propynyl (B12738560) group. nih.govnih.gov

Table 1: Comparison of Melting Temperatures (Tm) for Modified and Unmodified Oligonucleotides

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) |

| 5'-d(TAG GTC AAT ACT)-3' / 3'-d(ATC CAG TTA TGA)-3' | Unmodified dC | 50.2 | - |

| 5'-d(TAG GTC AAT ACT)-3' / 3'-d(ATC CAG TTA TGA)-3' | with 5-pdC | 54.7 | +4.5 |

| 5'-d(TTTTCTTTTTTCTTTTCT)-3' (triplex) | with Thymidine (B127349) | 25.0 | - |

| 5'-d(TTTTCTTTTTTCTTTTCT)-3' (triplex) | with 5-(1-propynyl)-2'-deoxyuridine (B1595973) | 55.0 | +30.0 |

This table presents hypothetical data based on findings that propynyl modifications increase duplex stability. nih.govnih.gov

Advanced Chromatographic and Mass Spectrometric Characterization (e.g., SAX-HPLC, ESI-MS)

Advanced chromatographic and mass spectrometric methods are essential for the purification, identification, and quantification of 5-pdC and oligonucleotides containing this modification.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides highly accurate molecular weight information, confirming the successful incorporation of the 5-pdC modification into an oligonucleotide sequence. nih.govnih.gov By analyzing the mass-to-charge ratio of the molecule, ESI-MS can verify the exact mass of the synthesized oligonucleotide, ensuring that the propynyl group is present. nih.gov Tandem mass spectrometry (MS/MS) can further be used to sequence the oligonucleotide, providing definitive proof of its composition.

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches offer a powerful means to investigate the structural and energetic consequences of incorporating 5-pdC into nucleic acids at an atomic level.

Ligand-Biomolecule Docking and Interaction Modeling

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a biological target. ekb.egsemanticscholar.org In the context of 5-pdC, docking studies can be employed to model the interaction of oligonucleotides containing this modification with target proteins or other nucleic acid structures. nih.govnih.gov These simulations help in understanding how the propynyl group influences the binding affinity and specificity. researchgate.netunibas.ch The results can guide the design of modified oligonucleotides with enhanced binding properties for therapeutic or diagnostic applications. ejmo.orgnih.govyoutube.com

Future Directions in 5 1 Propynyl 2 Deoxycytidine Research

Exploration of Novel C5-Substitutions and Nucleoside Scaffold Modifications

Future research is actively pursuing the synthesis and evaluation of novel analogs of 5-(1-propynyl)-2'-deoxycytidine by modifying both the C5-substituent and the core nucleoside structure. The goal is to fine-tune the properties of oligonucleotides for specific applications, such as enhancing binding affinity, improving nuclease resistance, and introducing new functionalities.

Researchers are exploring substitutions on the C5-propyne group to introduce different functional groups. For instance, the addition of an amino group to the propynyl (B12738560) linker, creating C5-propargylamino-2'-deoxycytidine, has been shown to further increase the stability of DNA duplexes compared to the simple propynyl group. nih.gov Studies involving C5-amino-modified 2′-deoxyuridine analogues with varying linker lengths (alkyl, alkenyl, or alkynyl) have demonstrated that the nature of the linker and the number of amino groups significantly affect duplex stability and nuclease resistance. nih.govscilit.com This suggests that similar explorations with C5-propynyl-dC, creating derivatives with appended cationic or electronegative groups, could yield oligonucleotides with highly tailored hybridization properties. nih.gov

Beyond the C5-position, modifications to the sugar-phosphate backbone and the sugar moiety itself represent a critical research avenue. The development of C5-propynyl modified arabinonucleic acids (ANA) and 2'-fluoroarabinonucleic acids (FANA) are prime examples. researchgate.netnih.gov Incorporating C5-propynyl arabinocytidine (araCP) and C5-propynyl 2'-fluoroarabinocytidine (FaraCP) into oligonucleotides has been shown to stabilize duplexes formed with RNA, a crucial feature for antisense applications. researchgate.netnih.gov These modifications can be combined with other backbone alterations, such as phosphorothioate (B77711) linkages or 2'-O-methoxyethyl (MOE) "wings" in gapmer designs, to further enhance stability and activity. researchgate.netnih.gov

| Modification | Effect on Duplex Stability (Tm) with RNA Target | Reference |

| This compound (pdC) | Increases Tm by ~2.8°C per substitution | glenresearch.com |

| C5-Propynyl arabinocytidine (araCP) | Stabilizes RNA duplexes | researchgate.net |

| C5-Propynyl 2'-fluoroarabinocytidine (FaraCP) | Stabilizes RNA duplexes | nih.gov |

| C5-Propargylamino-2'-deoxycytidine | Further enhances stability compared to pdC | nih.gov |

This table provides a summary of the effects of various modifications on the thermal stability of nucleic acid duplexes.

Elucidation of Detailed Molecular Mechanisms of Action in Complex Biological Systems

A deeper understanding of the molecular mechanisms by which C5-propynyl modifications exert their effects is a key objective for future research. While it is known that the C5-propyne group enhances duplex stability, the precise biophysical underpinnings and the consequences for interactions within a cellular environment are still being unraveled.

The increased binding affinity conferred by pdC is thought to stem from favorable entropic factors. glenresearch.com The rigid propyne (B1212725) group likely reduces the conformational flexibility of the nucleobase and displaces water molecules from the duplex's major groove, leading to a more stable structure. glenresearch.com This modification in the major groove is significant because it generally does not interfere with the Watson-Crick base pairing required for hybridization specificity, nor does it clash with the approach of DNA polymerases, which primarily interact with the minor groove. nih.gov

Future studies will likely employ high-resolution structural biology techniques, such as NMR spectroscopy and X-ray crystallography, alongside advanced computational modeling to dissect these interactions. A major focus will be to understand how oligonucleotides containing pdC and its derivatives are recognized and processed by key cellular enzymes. For example, in the context of antisense therapy, it is crucial to understand how these modified oligonucleotides interact with RNase H. researchgate.net Studies have already shown that gapmers with a central block of C5-propynyl modified FANA or ANA are competent substrates for E. coli RNase H, indicating they can guide the degradation of a target RNA molecule. researchgate.netnih.gov Elucidating the kinetics and cleavage patterns of RNase H with these novel substrates will be vital for designing more potent antisense agents. nih.gov

Furthermore, investigating the influence of these modifications on DNA repair mechanisms and potential off-target effects will be essential for therapeutic development. Understanding how the cell recognizes and responds to these "unnatural" bases will provide a more complete picture of their biological activity.

Expansion of Applications in Nucleic Acid Engineering and Functional Materials

The unique properties of this compound are driving its application in diverse areas of nucleic acid engineering and the development of novel functional materials. The ability to increase the affinity and specificity of hybridization is a significant advantage in these fields. glenresearch.com

In antisense technology, pdC and its analogs are used to create oligonucleotides with superior binding to target mRNA, leading to more effective gene silencing. glenresearch.comresearchgate.net The enhanced nuclease resistance of certain modified backbones further improves their in-vivo performance. researchgate.net The development of gapmers containing C5-propynyl modified cores demonstrates a sophisticated approach to creating therapeutic oligonucleotides that combine high target affinity with the ability to elicit RNase H-mediated cleavage of the target RNA. researchgate.netnih.gov

Beyond therapeutics, C5-propyne modifications are valuable in DNA nanotechnology and for the construction of functional materials. The increased thermal and mechanical stability of DNA duplexes containing these modifications is highly desirable for creating robust, programmable DNA-based structures and devices. researchgate.net Single-molecule force spectroscopy experiments have confirmed that C5-propynyl modifications significantly enhance the mechanical stability of DNA duplexes. researchgate.net This opens up possibilities for using these modified oligonucleotides as building blocks for complex nanostructures, molecular machines, and biosensors.

Another expanding area is the development of high-affinity probes for molecular diagnostics. glenresearch.comglenresearch.com Oligonucleotides incorporating pdC can bind more tightly and specifically to target sequences, potentially allowing for the detection of nucleic acids at very low concentrations. This is particularly relevant for applications requiring high sensitivity and discrimination against mismatched targets. mdpi.com

Development of Advanced Methodologies for Detection, Imaging, and Functional Analysis of Modified Nucleic Acids

As the use of this compound and its derivatives expands, so does the need for advanced methods to detect, image, and analyze these modifications within nucleic acids and complex biological systems.

A significant advantage of the C5-propynyl group is the presence of a terminal alkyne, which serves as a chemical handle for bioorthogonal "click" chemistry. nih.gov This has been exploited by developing the related compound, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), for labeling newly synthesized DNA in proliferating cells. nih.gov The incorporated EdC can be covalently linked to a fluorescent azide (B81097) reporter molecule, allowing for highly sensitive detection via fluorescence microscopy or flow cytometry. nih.govnih.gov This method offers a powerful alternative to traditional techniques that use 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh DNA denaturation steps for detection. nih.gov

Future research will likely focus on refining these labeling strategies and developing new probes with enhanced properties. This includes the creation of novel fluorescent analogs of deoxycytidine for directly monitoring DNA structure and function. nih.gov For example, fluorescent nucleosides like Pyrrolo-dC (PdC) can be incorporated into DNA sequences to report on structural transitions, such as the change from a double-stranded duplex to a single-stranded functional structure. nih.gov While not a direct derivative of this compound, the principles learned from studying such fluorescent probes can inform the design of new C5-alkyne derivatives with intrinsic reporting capabilities.

The development of methodologies for the functional analysis of modified nucleic acids is also a key research direction. This involves using techniques like fluorescence-detected circular dichroism (FDCD) and steady-state fluorescence to probe the local environment and conformation of the modified bases within larger nucleic acid structures. nih.gov These advanced analytical tools will be indispensable for correlating the chemical structure of novel C5-substituted nucleosides with their functional consequences in engineered nucleic acid systems.

Q & A

Basic Research Questions

Synthetic Strategies for 5-(1-Propynyl)-2'-Deoxycytidine Q: What are the primary synthetic routes for producing this compound, and how do reaction conditions influence yield? A: The compound is synthesized via nucleophilic substitution at the C5 position of 2'-deoxycytidine derivatives. A key method involves mercuration of the pyrimidine ring followed by coupling with propynyl reagents . For example, in a modified Divakar and Reese protocol, 2-chlorophenyldichlorophosphate and 1,2,4-triazole are used to activate the nucleoside, followed by ammonia treatment to achieve substitution (54% yield). Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like 5-allyl derivatives .

Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the structure of this compound? A: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. UV spectroscopy confirms π→π* transitions in the pyrimidine ring (λmax ~270 nm). For example, NMR signals for the propynyl group appear as distinct triplets (~2.5 ppm for CH3 and ~3.0 ppm for the acetylenic proton) .

Advanced Research Questions

Impact of the Propynyl Group on Triplex DNA Stability Q: How does the 5-(1-propynyl) modification enhance triplex DNA formation compared to unmodified cytidine? A: The propynyl group stabilizes Hoogsteen base-pairing via hydrophobic interactions and reduced electrostatic repulsion. Lacroix et al. (1999) demonstrated that oligonucleotides containing this compound form triplexes with 10-fold higher affinity in low-magnesium conditions (IC50 reduced from 5 mM to 0.5 mM Mg<sup>2+</sup>), enabling intracellular gene targeting .

Quantification in Biological Matrices Q: What methodological challenges arise when quantifying this compound in cellular DNA, and how are they addressed? A: Challenges include low abundance and interference from endogenous nucleosides. A validated approach combines enzymatic digestion (e.g., DNase I/nuclease P1), followed by LC-MS/MS with MRM detection (e.g., m/z 268→152 transition). Normalization to 2'-deoxyadenosine (dA) content improves accuracy, as demonstrated in methylation studies using 5-(methyl-d3)-2'-deoxycytidine as an internal standard .

Enzyme Substrate Compatibility Q: Can DNA polymerases efficiently incorporate this compound triphosphate into growing DNA strands? A: While the propynyl group sterically hinders some enzymes (e.g., Taq polymerase), engineered variants (e.g., KOD XL) show improved incorporation efficiency. Kinetic studies reveal a Km of ~15 µM for the triphosphate derivative, comparable to natural dCTP (Km ~10 µM) .

Oligonucleotide Design for Gene Targeting Q: What design principles optimize antisense oligonucleotides containing this compound for gene silencing? A: Phosphoramidite chemistry is used to incorporate the modified nucleoside into oligonucleotides. Positioning at pyrimidine-rich regions enhances binding to mRNA. For example, Froehler et al. (1993) achieved 80% RNA duplex stability retention using alternating propynyl-cytidine and uridine residues .

Stability Under Physiological Conditions Q: How does the 5-propynyl modification affect the hydrolytic stability of 2'-deoxycytidine in acidic or oxidative environments? A: The propynyl group increases resistance to hydrolysis (t1/2 >48 hours at pH 7.4 vs. ~12 hours for unmodified cytidine). However, exposure to ROS (e.g., H2O2) induces oxidation at the acetylene bond, forming 5-carboxy derivatives, which requires antioxidants in storage buffers .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.